Data Gap: Lack of Head-to-Head Potency Comparisons for ALK Inhibition
No direct, quantitative head-to-head comparison of ALK inhibitory potency was found between the target compound and its closest analog, [2-(2,6-dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine. The target compound is a structural derivative of a scaffold known for ALK inhibition . However, the available BindingDB entry for a related compound from patent US20230382919 shows only weak inhibition of the serotonin transporter (SERT, IC50: 7,100 nM) and the vesicular monoamine transporter (VMAT2, IC50: 15,000 nM), targets unrelated to ALK [1]. Without ALK-specific IC50 data for both compounds under identical assay conditions, no evidence-based claim of superior potency can be made.
| Evidence Dimension | Target Binding Affinity (ALK) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine: Quantitative ALK IC50 not available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without this data, a procurement decision based on ALK inhibitory activity cannot be scientifically justified over the simpler phenyl analog.
- [1] BindingDB. (n.d.). BDBM637603: US20230382919, Compound 26. Affinity data for hSERT and rVMAT2. View Source
